molecular formula C17H15NO3S B6429828 (2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 2097939-99-4

(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide

Cat. No.: B6429828
CAS No.: 2097939-99-4
M. Wt: 313.4 g/mol
InChI Key: WSYVRAVZWYOVHG-BQYQJAHWSA-N
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Description

The compound "(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide" features an enamide (prop-2-enamide) core with dual furan-2-yl substituents and a thiophen-2-yl group on the ethyl side chain. This structure combines aromatic heterocycles (furan and thiophene) with a conjugated enamide system, which may confer unique electronic and steric properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-17(8-7-13-4-1-9-20-13)18-12-14(15-5-2-10-21-15)16-6-3-11-22-16/h1-11,14H,12H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYVRAVZWYOVHG-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of furan-2-carboxylic acid with an appropriate amine, such as 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Conjugation of the Double Bond: The next step involves the formation of the (2E)-prop-2-enamide moiety through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, using appropriate phosphonium or phosphonate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, and other peracids.

    Reduction: Hydrogen gas with Pd/C, sodium borohydride (NaBH4).

    Substitution: Halogens (Br2, I2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione derivatives.

    Reduction: Formation of the corresponding saturated amide.

    Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the development of organic semiconductors and conductive polymers.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound could be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound is compared to analogues based on core structure, substituents, and functional groups (Table 1).

Table 1. Structural Comparison of Selected Analogues

Compound Name Core Structure Substituents Key Functional Groups logP (Calculated) Biological Activity Reference
Target Compound Enamide 2-(Furan-2-yl), 2-(Thiophen-2-yl) ethyl Furan, Thiophene, Enamide Not reported Not reported -
(2E)-N-aryl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide Enamide Aryl, 2-(Trifluoromethyl)phenyl Trifluoromethyl, Aryl Calculated* Pharmacological potential
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Enamide 4-Hydroxy-3-methoxyphenyl, 4-Hydroxyphenyl ethyl Phenolic hydroxyl, Enamide Not reported Not reported
(2E)-3-(furan-2-yl)-N-[2-(4-methyl-6-oxo-dihydropyrimidinyl)ethyl]prop-2-enamide Enamide Furan-2-yl, 4-Methyl-6-oxo-dihydropyrimidinyl ethyl Furan, Dihydropyrimidine Not reported Not reported
(E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one Enone Furan-2-yl, Substituted phenyl Furan, Ketone Not reported Tyrosinase inhibition

*Calculated logP values for compounds used software like ACD/Percepta .

Key Observations:

Substituents :

  • The target’s thiophene distinguishes it from phenyl- or pyrimidine-substituted analogues. Thiophene’s electron-rich nature may enhance π-π stacking or hydrophobic interactions compared to furan or phenyl groups.
  • Dual furan substituents in the target are rare among analogues, which often feature single heterocycles or aromatic rings.

Functional Groups: The enamide group (–NH–CO–) in the target and compounds contrasts with the ketone in ’s enones. Enamides are more polar and may exhibit improved solubility over enones.

Physicochemical Properties

  • Lipophilicity : Thiophene’s higher logP (~2.0) compared to furan (~1.3) suggests the target is more lipophilic than furan-only analogues (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The dihydropyrimidine substituent in ’s compound may increase polarity, contrasting with the target’s thiophene-driven hydrophobicity .

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